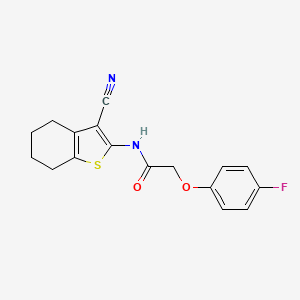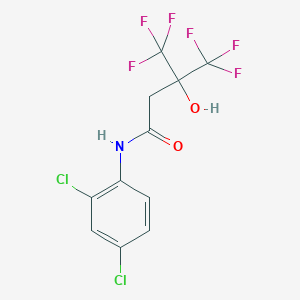![molecular formula C26H24N4O4 B10944401 N-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]-3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B10944401.png)
N-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]-3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]-3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide is a complex organic compound with a unique structure that includes phenyl, pyrazole, and nitrophenyl groups
Preparation Methods
The synthesis of N-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]-3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:
Preparation of 3,5-dimethylphenoxy and 5-nitrophenyl intermediates: These intermediates are synthesized through nitration and etherification reactions.
Formation of the pyrazole ring: The pyrazole ring is formed through a cyclization reaction involving hydrazine and a diketone.
Coupling reactions: The final step involves coupling the intermediates to form the target compound under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]-3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of nitro and carbonyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyrazole rings, using reagents like halogens and alkylating agents.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
N-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]-3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]-3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]-3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide can be compared with similar compounds, such as:
This compound derivatives: These compounds have similar structures but different functional groups, leading to variations in their properties and applications.
Other pyrazole derivatives: Compounds with pyrazole rings but different substituents, which may have different biological activities and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H24N4O4 |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
N-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]-3,5-dimethyl-1-phenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C26H24N4O4/c1-16-10-17(2)12-23(11-16)34-24-14-20(13-22(15-24)30(32)33)27-26(31)25-18(3)28-29(19(25)4)21-8-6-5-7-9-21/h5-15H,1-4H3,(H,27,31) |
InChI Key |
SHIHOKSSIMKWBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=C(N(N=C3C)C4=CC=CC=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-bromo-4-chlorophenoxy)methyl]-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10944322.png)
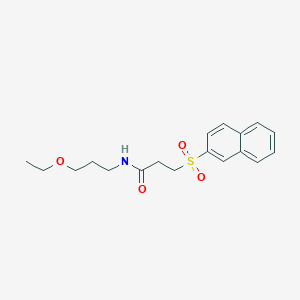
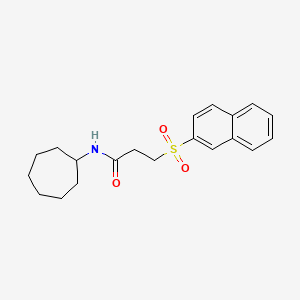
![2-(2-phenylcyclopropyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10944346.png)
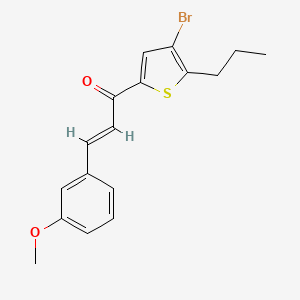
![5-cyclopropyl-7-(difluoromethyl)-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10944357.png)
![methyl (2E)-2-{3-[(4-iodophenoxy)methyl]-4-methoxybenzylidene}-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate](/img/structure/B10944363.png)
![N'-[(E)-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}methylidene]-2-({5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B10944364.png)
![(5E)-5-[(1,5-dimethyl-1H-pyrazol-3-yl)methylidene]-3-phenyl-2-thioxoimidazolidin-4-one](/img/structure/B10944365.png)
![7-({[4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10944367.png)
![(5Z)-3-(3-methylphenyl)-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-2-thioxoimidazolidin-4-one](/img/structure/B10944369.png)
![(5Z)-5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-ethyl-2-thioxoimidazolidin-4-one](/img/structure/B10944375.png)
